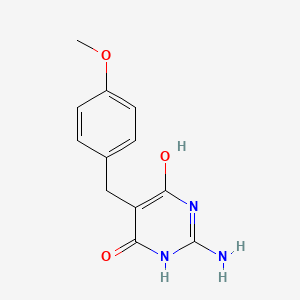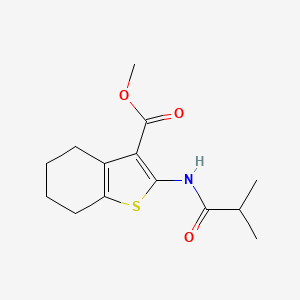![molecular formula C16H22N4O2 B5529819 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5529819.png)
1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1H-imidazol-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of organic compounds known for their diverse applications in medicinal chemistry and pharmaceutical research. The specific compound of interest is a derivative of piperidine and isoxazole, which are heterocyclic compounds with significant biological activities.
Synthesis Analysis
The synthesis of related compounds involves cyclocondensation reactions, Schiff's base formation, and subsequent reduction processes. For example, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives is achieved through a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate using SO4^2− /Y2O3 as a catalyst in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of similar compounds shows significant diversity. For instance, the crystal and molecular structures of certain derivatives crystallize in the monoclinic system in the space group P21/c. Their molecular geometry is often confirmed through X-ray diffraction studies, revealing details like bond lengths, angles, and conformational aspects (Naveen et al., 2015).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including interactions with amines, leading to the formation of novel derivatives. For example, reactions with piperidine and dimethylamine yield distinct products via amino addition and protonation processes (Eisenthal, Katritzky, & Lunt, 1967).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-imidazol-2-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-11-14(12(2)22-19-11)5-6-15(21)20-9-3-4-13(10-20)16-17-7-8-18-16/h7-8,13H,3-6,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFZOOAKLMCFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1H-imidazol-2-yl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-benzoyl-6-(4,4,4-trifluorobutanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5529736.png)
![2-[1-(1,4-dioxan-2-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5529746.png)
![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5529752.png)
![6,7-diethoxy-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5529757.png)

![4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile](/img/structure/B5529770.png)


![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5529812.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5529823.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5529827.png)
![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5529831.png)
![N-(2,3-difluoro-4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5529836.png)
